Ethyl cyanoglyoxylate-2-oxime

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

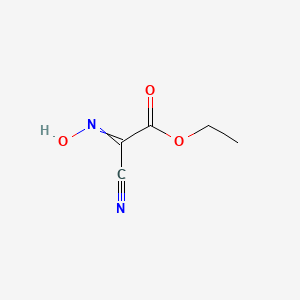

Structure

2D Structure

3D Structure

特性

分子式 |

C5H6N2O3 |

|---|---|

分子量 |

142.11 g/mol |

IUPAC名 |

ethyl 2-cyano-2-hydroxyiminoacetate |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3 |

InChIキー |

LCFXLZAXGXOXAP-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(=NO)C#N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyanoglyoxylate-2-oxime, commonly known by the trade name Oxyma, is a pivotal reagent in modern organic synthesis, particularly valued in the field of drug development for its role in peptide chemistry.[1][2] It functions as a highly efficient and safe coupling additive for carbodiimide-mediated amide bond formation.[1][3] This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and its primary application logic.

Core Properties and Specifications

This compound is a white to light yellow crystalline solid.[2][3][4] It is recognized as a non-explosive and superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][3][5][6]

The key physical and chemical properties of this compound are summarized below, providing essential data for its handling, application, and storage.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-cyano-2-(hydroxyimino)acetate | [1][7][8] |

| Synonyms | Oxyma, OxiMa, Ethyl isonitrosocyanoacetate | [1][3][9] |

| CAS Number | 3849-21-6 | [1][3][9][10] |

| Molecular Formula | C₅H₆N₂O₃ | [1][3][7][9] |

| Molecular Weight | 142.11 g/mol | [1][3][7][9] |

| Appearance | Light yellow or white crystals/chunks/powder | [3][7][11] |

| Melting Point | 130-132 °C | [1][3][9][10] |

| Boiling Point | ~248.9 - 259.65 °C at 760 mmHg (estimated) | [3][9] |

| Density | ~1.2 - 1.48 g/cm³ | [3][9][10] |

| pKa | 4.60 | [1][2][7] |

| Solubility | Soluble in DMF, DCM, NMP, MeCN, H₂O; Slightly in DMSO, Methanol | [1][2][3][7] |

| Storage | Store at +2°C to +8°C | [3][10][11] |

This compound is classified as harmful and an irritant (Hazard codes Xn, Xi).[3] It is harmful if swallowed, inhaled, or in contact with skin.[10][12][13] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn during handling.[3][10][13] The compound is stable under recommended storage conditions.[14]

Experimental Protocols

The synthesis of this compound is well-established and typically proceeds via the nitrosation of ethyl cyanoacetate (B8463686).

This protocol describes a common laboratory-scale synthesis.[2][7][15]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid or 45% aqueous acetic acid

-

Water

-

Ethyl acetate (B1210297) (for extraction)

-

10% Sodium bicarbonate solution (for washing)

-

Saturated brine (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Cyclohexane (B81311) (for washing the solid product)

Procedure:

-

A mixture of ethyl cyanoacetate and aqueous acetic acid is prepared in a flask and cooled to 0 °C with stirring.[15]

-

Sodium nitrite is added portion-wise to the cooled solution over a period of approximately 90 minutes, maintaining the low temperature.[15]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 5 hours).[15]

-

Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[15]

-

Once the reaction is complete, the product is extracted from the aqueous mixture using ethyl acetate.[15]

-

The combined organic layers are washed sequentially with a 10% sodium bicarbonate solution and then with saturated brine.[5][15]

-

The washed organic layer is dried over anhydrous sodium sulfate.[5][15]

-

The solvent is removed under reduced pressure to yield a solid.[15]

-

The resulting solid is stirred with cyclohexane and then filtered to obtain the purified ethyl 2-oxime cyanoacetate.[5][15] The product is then dried under vacuum.[5][15]

This procedure can yield the final product with high purity (e.g., >99%) and in good yield (e.g., >90%).[15]

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis.[1][3] It is particularly effective when used in combination with carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][7]

The compound's utility stems from its ability to suppress side reactions and minimize racemization during amide bond formation.[1][3][7]

The logical workflow is as follows:

-

A carbodiimide (B86325) (e.g., EDC) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

This intermediate is unstable and prone to undesirable side reactions, including racemization of the amino acid or rearrangement to an inactive N-acylurea.[1]

-

This compound (Oxyma) is introduced to intercept the O-acylisourea. It reacts to form a more stable active ester.[1]

-

This newly formed active ester then reacts cleanly and efficiently with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.[1]

This process enhances the overall efficiency and purity of the synthesized peptide.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 3849-21-6 [chemicalbook.com]

- 6. This compound [en.highfine.com]

- 7. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 8. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:3849-21-6 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

The Versatility of Ethyl Cyanoglyoxylate-2-Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of peptide chemistry. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Initially developed as a safer, non-explosive alternative to traditional benzotriazole-based coupling additives like HOBt and HOAt, Oxyma has demonstrated superior performance in enhancing coupling efficiency and suppressing racemization during amide bond formation.[1][2] This guide will detail its primary role in peptide synthesis, provide comparative data on its efficacy, and present step-by-step protocols for its synthesis and application. Furthermore, it will touch upon its utility as a precursor in the synthesis of heterocyclic compounds, offering a comprehensive overview for researchers and professionals in drug development and chemical synthesis.

Introduction: A Safer and More Efficient Coupling Additive

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate (B8463686) with the chemical formula C₅H₆N₂O₃.[1] It is a white to light yellow crystalline solid with a melting point of 130-132 °C.[1][3] Its significance in synthetic chemistry stems from its role as a highly effective additive in carbodiimide-mediated coupling reactions, a cornerstone of peptide synthesis.

The development of Oxyma was driven by the need for a safer alternative to 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which, despite their effectiveness, are known to possess explosive properties.[2] Oxyma is not only a non-explosive compound but has also been shown to be a superior reagent in many cases, offering high coupling rates with minimal racemization of the amino acid stereocenters.[2] Its pronounced acidity (pKa 4.60) allows it to effectively neutralize the basicity of carbodiimides, thereby preventing base-catalyzed side reactions.

Beyond its primary application in peptide synthesis, this compound is also utilized as a starting material in the synthesis of various heterocyclic compounds, such as ethyl 5-amino-2-methyloxazole-4-carboxylate and ethyl 4-amino-5-imidazolecarboxylate.[1]

Core Application: Peptide Synthesis

The primary and most well-documented use of this compound is as a coupling additive in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] When used in conjunction with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Oxyma facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid of the incoming amino acid. This intermediate is then rapidly converted into an Oxyma-activated ester, which is more stable and less prone to racemization. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond.

Mechanism of Action in Peptide Coupling

The key to Oxyma's effectiveness lies in its ability to intercept the O-acylisourea intermediate, preventing its rearrangement to an unreactive N-acylurea and suppressing the formation of oxazolone, a major pathway for racemization.

Quantitative Performance Data

Numerous studies have demonstrated the superior performance of Oxyma in comparison to HOBt and HOAt, particularly in minimizing racemization and improving yields for challenging peptide sequences. The following tables summarize key comparative data.

| Coupling Additive | Model Peptide | Purity (%) | Yield (%) | Racemization (%) | Reference |

| DIC/Oxyma | Acyl Carrier Protein (65-74) | >95 | High | Low | N/A |

| DIC/HOBt | ABRF Peptide | Not Specified | Not Specified | Higher than DIC/Oxyma | N/A |

| DIC/Oxyma | ABRF Peptide | Not Specified | Not Specified | Lower than DIC/HOBt | N/A |

| Coupling Reagent Combination | Model Peptide | Purity (%) | Racemization (%) |

| DIC/Oxyma | Z-Phg-Pro-NH₂ | 99.5 | 0.5 |

| DIC/HOBt | Z-Phg-Pro-NH₂ | 95.2 | 4.8 |

| DIC/HOAt | Z-Phg-Pro-NH₂ | 99.2 | 0.8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis.

Synthesis of this compound

This protocol describes a common method for the laboratory-scale synthesis of this compound from ethyl cyanoacetate.

Materials:

-

Ethyl cyanoacetate (1.0 kg, 8.84 mol)

-

Sodium nitrite (0.735 kg, 10.65 mol)

-

Water (0.80 L)

-

Acetic acid (0.70 kg, 11.66 mol)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663)

-

Cyclohexane

Procedure:

-

To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.[3]

-

Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.[3]

-

Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.[4]

-

Once the reaction is complete, extract the mixture with ethyl acetate (5 x 1.5 L).[3]

-

Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[3]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[3]

-

Remove the solvent by distillation under reduced pressure at 40-45°C.[3]

-

Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filter and dry in a vacuum at 40-45°C to yield the final product.[3]

Expected Yield: Approximately 1.14 kg (91.2% yield) with a purity of >99% by HPLC.[3]

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

This protocol outlines a standard coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

This compound (Oxyma) (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Solid-phase synthesis resin with N-terminally deprotected peptide

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine (B6355638) in DMF for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

-

Add DIC to this solution and allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Solution-Phase Synthesis of Z-L-Phg-Val-OMe Dipeptide

This protocol describes the synthesis of a dipeptide in solution, demonstrating the use of Oxyma in a non-solid-phase context.

Materials:

-

Z-L-Phg-OH (7.26 g, 25 mmol, 1 equiv)

-

H-Val-OMe·HCl (4.27 g, 25 mmol, 1 equiv)

-

This compound (Oxyma) (3.67 g, 25 mmol, 1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N,N-Diisopropylethylamine (DIEA) (4.29 mL, 25 mmol, 1 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve EDC·HCl in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.

-

Add Z-L-Phg-OH and Oxyma to the cold EDC·HCl solution.

-

After 2 minutes, add H-Val-OMe·HCl to the pre-activated mixture, followed by the addition of DIEA.

-

Flush the flask with nitrogen, seal it, and stir the mixture at 0°C for 1 hour.

-

Allow the reaction to proceed at room temperature overnight.

-

Work-up the reaction by diluting with ethyl acetate and washing with 1 N HCl, 10% NaHCO₃, and saturated NaCl solution.

-

Dry the organic layer, concentrate, and purify as necessary.

Other Applications: Heterocyclic Synthesis

While the predominant use of this compound is in peptide and amide bond formation, it also serves as a versatile precursor for the synthesis of various heterocyclic compounds.[1] Its functional groups, including the oxime, cyano, and ester moieties, provide multiple reaction sites for cyclization and other transformations. It has been reported to be used in the preparation of:

Detailed experimental protocols for these specific syntheses from this compound are not widely available in the public domain literature. However, its utility in forming ester and amide bonds suggests its potential in cyclization reactions where such linkages are formed.

Conclusion

This compound (Oxyma) has established itself as an indispensable tool in modern organic synthesis. Its primary role as a safe and highly efficient coupling additive in peptide synthesis is well-documented, offering clear advantages over traditional, explosive benzotriazole-based reagents. The quantitative data consistently highlights its ability to maximize yields and minimize racemization, leading to higher purity products. The detailed protocols provided in this guide offer a practical framework for its synthesis and application. While its use in heterocyclic synthesis is also noted, its application in peptide and amide bond formation remains its most significant contribution to the fields of chemistry, drug discovery, and materials science. For researchers and professionals, the adoption of Oxyma-based methodologies represents a step towards safer, more efficient, and more reliable synthetic outcomes.

References

An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

CAS Number: 3849-21-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a highly efficient and safe coupling additive used extensively in peptide synthesis.[1][2] With the CAS number 3849-21-6, this compound has emerged as a superior, non-explosive alternative to traditional benzotriazole-based reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[3][4] Its primary function is to enhance the efficiency of carbodiimide-mediated amide bond formation, while significantly minimizing racemization.[1][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in peptide synthesis, and detailed experimental protocols.

Chemical and Physical Properties

Oxyma is an organic compound with the molecular formula C5H6N2O3.[1] It typically appears as a light yellow crystalline solid.[1][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 142.11 g/mol | [1][6] |

| Melting Point | 130-132 °C | [1][6] |

| Boiling Point | 248.9 ± 23.0 °C at 760 mmHg (estimated) | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Appearance | Light yellow crystals or chunks | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |

| pKa | 4.60 | [5] |

| Storage Temperature | 2-8°C | [1][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[1][8] This straightforward and high-yielding reaction makes Oxyma readily accessible for research and industrial applications.

Experimental Protocol: Synthesis of Ethyl 2-Oxime Cyanoacetate[8]

-

Reaction Setup: Suspend ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L).

-

Addition of Acid: Slowly add acetic acid (0.70 kg, 11.66 mol) to the suspension while maintaining the reaction temperature between 0-50°C.

-

Reaction Progression: Gradually raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.

-

Work-up: After confirming the completion of the reaction (e.g., by TLC or GC), extract the mixture with ethyl acetate (B1210297) (5 x 1.5 L).

-

Washing: Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure at 40-45°C.

-

Purification: Stir the resulting solid with cyclohexane (B81311) (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield the final product.

A yield of approximately 91.2% with a purity of 99.82% (by HPLC) has been reported for this method.[8]

Applications in Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis.[1] It is used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the formation of amide bonds between amino acids.[2][5]

The key advantages of using Oxyma include:

-

Safety: It is a non-explosive alternative to HOBt and HOAt.[1][3]

-

Reduced Racemization: It effectively suppresses the racemization of amino acids during the coupling reaction.[1][5]

Mechanism of Action in Peptide Coupling

During peptide synthesis, the carbodiimide (B86325) activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can lead to side reactions, including racemization. Oxyma reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. This active ester then readily reacts with the amino group of the next amino acid to form the desired peptide bond.

Experimental Protocol: Peptide Coupling using Oxyma[9]

-

Reagent Preparation: Prepare a mixture of the N-protected amino acid (1, 0.12 mmol), EDC·HCl (28 mg, 0.15 mmol, 1.2 eq.), Oxyma (20 mg, 0.15 mmol, 1.2 eq.), and DIEA (52 µL, 0.29 mmol, 2.4 eq.) in DMF (1.2 mL).

-

Activation: Stir the mixture for 15 minutes.

-

Coupling: Add the amino acid ester (2, 0.12 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 20 hours.

-

Work-up: Dilute the reaction with EtOAc. Wash the organic phase with 0.5 mol/L HCl, 5% LiCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify the crude product by silica (B1680970) column chromatography.

This protocol has been reported to yield the dipeptide product in 82% yield.[9]

Other Applications

Beyond its primary role in peptide synthesis, this compound is also utilized as an intermediate in the synthesis of various heterocyclic compounds, which are important scaffolds in drug discovery and agrochemicals.[10][11] It is a versatile building block for creating nitrogen-containing heterocycles.[10]

Safety and Handling

This compound is classified as harmful and an irritant.[4][7] It is harmful if swallowed, in contact with skin, or if inhaled.[9][12] Appropriate personal protective equipment, including gloves, and eye protection, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area.[13] Store the compound in a cool, dry place, away from sources of ignition.[14]

Conclusion

This compound (Oxyma) is a valuable and versatile reagent in modern organic synthesis. Its non-explosive nature, coupled with its high efficiency in promoting peptide bond formation and suppressing racemization, has established it as a critical tool for researchers and professionals in peptide chemistry and drug development. Its utility as a building block for heterocyclic compounds further broadens its applicability. The straightforward synthesis and favorable safety profile of Oxyma ensure its continued and widespread use in both academic and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [en.highfine.com]

- 3. This compound | 3849-21-6 [chemicalbook.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS#:3849-21-6 | Chemsrc [chemsrc.com]

- 7. minstar.lookchem.com [minstar.lookchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl Cyano(hydroxyimino)acetate | 3849-21-6 | TCI AMERICA [tcichemicals.com]

- 10. leapchem.com [leapchem.com]

- 11. CAS 3849-21-6 | this compound | Sancai [sancaiindustry.com]

- 12. chembk.com [chembk.com]

- 13. echemi.com [echemi.com]

- 14. CAS # 3849-21-6, this compound, Ethyl cyano(hydroxyimino)acetate, Ethyl oximinocyanoacetate - chemBlink [ww.chemblink.com]

Ethyl cyanoglyoxylate-2-oxime molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, also known by several synonyms including Oxyma, Ethyl isonitrosocyanoacetate, and Ethyl 2-cyano-2-(hydroxyimino)acetate, is a vital reagent in modern organic synthesis, particularly in the realm of peptide chemistry.[1][2] Its prominence stems from its efficacy as a non-explosive and highly efficient coupling additive in carbodiimide-mediated amide bond formation. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and primary applications, tailored for professionals in research and drug development.

Molecular Structure and Formula

This compound is a small organic molecule with a well-defined structure. Its chemical formula and key identifiers are summarized below.

Molecular Formula: C₅H₆N₂O₃[1][2][3][4][5][6]

Molecular Weight: 142.11 g/mol [1][2][3][4][6]

CAS Number: 3849-21-6[1][2][3][4]

Synonyms: Oxyma, OxymaPure, Ethyl isonitrosocyanoacetate, Ethyl 2-cyano-2-(hydroxyimino)acetate, Ethyl cyanoglyoxalate oxime[1][2][3][7][8]

The molecular structure features a central carbon atom double-bonded to an oxime group (=N-OH) and single-bonded to both a cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃).

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Light yellow crystals or chunks | [1][2][4] |

| Melting Point | 129-132 °C | [1][2][4][5][9] |

| Boiling Point | 106 °C @ 10 Torr; 259.65 °C (estimated) | [1][2] |

| Density | 1.2 ± 0.1 g/cm³; 1.4801 g/cm³ (rough estimate) | [1][2][5] |

| Refractive Index | 1.496; 1.5090 (estimated) | [1][2] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

| Storage Conditions | +2°C to +8°C | [1][2][4][5] |

While detailed spectroscopic data is not extensively available in the initial search, it is known to be characterized by standard techniques such as NMR.[10]

Experimental Protocols

Synthesis of this compound

A common and high-yielding protocol for the synthesis of this compound involves the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in the presence of an acid.[1][6]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite

-

Glacial acetic acid (or 45% aqueous acetic acid)

-

Water

-

Ethyl acetate (B1210297)

-

10% Sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663)

-

A suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L) is prepared in a suitable reaction vessel.

-

Glacial acetic acid (0.70 kg, 11.66 mol) is slowly added to the suspension, maintaining the reaction temperature between 0-50°C.

-

The reaction temperature is then gradually raised to 23-27°C over 1 hour, and the mixture is stirred for an additional hour at this temperature.

-

Reaction completion is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, the mixture is extracted with ethyl acetate (5 x 1.5 L).

-

The combined organic layers are washed sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure at 40-45°C to yield a solid.

-

The resulting solid is stirred with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filtered and dried under vacuum at 40-45°C to afford this compound.

This protocol typically results in a high yield (around 91%) and high purity (approximately 99.8%) product.[4][6]

Applications in Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis, where it serves as a safer and more efficient alternative to traditional reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are potentially explosive.[1][11] It is used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the formation of amide bonds between amino acids.[11] Its use significantly enhances coupling efficiency and minimizes racemization of the amino acid residues.[1][11]

Logical Workflow of Peptide Coupling using this compound

The following diagram illustrates the logical workflow of the role of this compound in a typical peptide coupling reaction.

Caption: Workflow of peptide coupling facilitated by this compound.

Safety and Handling

This compound is classified as harmful and an irritant, with hazard codes Xn and Xi.[1] The associated risk statements include R20/21/22, indicating potential harm through inhalation, skin contact, and ingestion.[1][5] Appropriate personal protective equipment, such as gloves, protective clothing, and safety goggles, should be worn when handling this compound.[2] It is also crucial to work in a well-ventilated area.[1] For transportation, it is classified under UN number 3276 and hazard class 6.1.[1]

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, offering a safe and effective solution for peptide coupling and other amide bond formations. Its well-characterized properties and straightforward synthesis make it an invaluable tool for researchers and professionals in drug development and related fields. As the demand for complex peptides and small-molecule drugs continues to grow, the importance of reliable and safe reagents like this compound is set to increase.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 3849-21-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound - CAS:3849-21-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. peptide.com [peptide.com]

- 9. This compound | CAS#:3849-21-6 | Chemsrc [chemsrc.com]

- 10. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [en.highfine.com]

The Advent of a Safer Coupling Reagent: A Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal reagent in modern peptide synthesis and broader organic chemistry. Its discovery was driven by the urgent need for a safer, non-explosive alternative to the widely used but hazardous benzotriazole-based coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This technical guide provides an in-depth exploration of the history, discovery, and chemical attributes of Oxyma. It details experimental protocols for its synthesis and application, presents quantitative data on its performance, and visualizes its role in peptide coupling and its potential applications in drug discovery through logical and signaling pathway diagrams.

Discovery and History: A Paradigm Shift in Peptide Synthesis Safety

The story of this compound is intrinsically linked to the evolution of peptide coupling reagents. For decades, carbodiimides, in conjunction with additives like HOBt and HOAt, were the gold standard for amide bond formation in peptide synthesis. These additives were crucial for enhancing coupling efficiency and, most importantly, suppressing the racemization of amino acids.

A significant turning point came with the increasing concerns over the explosive nature of benzotriazole (B28993) derivatives. This safety hazard prompted a dedicated search for safer alternatives that did not compromise on performance. While this compound had been known as a chemical entity, its potential as a superior coupling additive was brought to the forefront in the mid-2000s.

Key research, notably by Subirós-Funosas, Albericio, and El-Faham around 2009, systematically evaluated and championed Oxyma as a highly effective and non-explosive substitute. Their work demonstrated that Oxyma not only matched but often exceeded the performance of HOBt and HOAt in terms of minimizing racemization and improving yields, particularly in the synthesis of challenging peptide sequences. This discovery marked a significant advancement in the field, offering a safer and more efficient tool for peptide chemists and drug development professionals.[1]

Physicochemical Properties and Mechanism of Action

This compound is a white to light yellow crystalline solid with the chemical formula C5H6N2O3.[2] It is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3849-21-6 |

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| Melting Point | 130-132 °C |

| pKa | 4.60 |

| Appearance | White to light yellow crystalline solid |

The efficacy of Oxyma as a coupling additive stems from its ability to form a highly reactive O-acylisourea intermediate with the carbodiimide-activated carboxylic acid. This intermediate is then attacked by the N-terminal amine of the growing peptide chain to form the desired peptide bond. The crucial role of Oxyma is to intercept the O-acylisourea intermediate, forming a more stable and less racemization-prone active ester. This prevents the formation of undesirable side products, such as N-acylurea.

Mechanism of Oxyma-mediated peptide coupling.

Experimental Protocols

Synthesis of this compound

A widely used method for the synthesis of Oxyma involves the nitrosation of ethyl cyanoacetate (B8463686).[2][3]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (B80452)

-

Glacial acetic acid

-

Water

-

Ethyl acetate (B1210297)

-

10% Sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L) is prepared in a suitable reaction vessel.[3][4]

-

Glacial acetic acid (0.70 kg, 11.66 mol) is slowly added to the suspension while controlling the reaction temperature between 0-50°C.[3][4]

-

The reaction temperature is gradually raised to 23-27°C over 1 hour and stirred for an additional hour.[3][4]

-

The reaction progress is monitored by TLC or GC to confirm the complete consumption of ethyl cyanoacetate.[3]

-

The reaction mixture is then extracted with ethyl acetate (5 x 1.5 L).[3]

-

The combined organic layers are washed sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[3][4]

-

The organic layer is dried over anhydrous sodium sulfate and filtered.[3][4]

-

The solvent is removed under reduced pressure at 40-45°C.[3][4]

-

The resulting solid is stirred with cyclohexane (3.0 L) at 25-30°C for 30 minutes, filtered, and dried under vacuum at 40-45°C to yield this compound.[3][4] A typical yield is around 91.2% with a purity of approximately 99.82% by HPLC.[3][4]

Protocol for Peptide Coupling using Oxyma/DIC in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.[5][6]

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

This compound (Oxyma) (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminus

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF (2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF.

-

Coupling: a. The Fmoc-protected amino acid and Oxyma are dissolved in DMF. b. DIC is added to the solution to initiate pre-activation (typically for 2-5 minutes). c. The activated amino acid solution is added to the resin. d. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Kaiser Test: A small sample of the resin is tested to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Quantitative Data and Performance Comparison

The performance of Oxyma as a coupling additive has been extensively compared to HOBt and HOAt in various studies. The data consistently demonstrates Oxyma's superiority or comparability in terms of yield and, crucially, in the suppression of racemization.

Table 2: Comparison of Yield and Racemization in the Synthesis of Z-Phe-Val-Pro-NH2

| Additive | Yield (%) | D/L Isomer (%) |

| HOBt | 78.8 | 8.9 |

| HOAt | 86.1 | 2.1 |

| Oxyma | 89.8 | 3.8 |

Table 3: Racemization during the Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Synthesis

| Coupling Reagent | D/L Isomer (%) |

| HOBt/DIC | 5.1 |

| HOAt/DIC | 1.9 |

| Oxyma/DIC | 3.0 |

Table 4: Purity of Crude ACP(65-74) Decapeptide with Different Coupling Additives

| Coupling Additive | Target Decapeptide (%) |

| HOBt | 60.2 |

| HOAt | 70.1 |

| Oxyma | 69.0 |

Applications in Drug Discovery and Development

Beyond its primary role in peptide synthesis, this compound and its derivatives are valuable tools in broader drug discovery efforts, particularly in the synthesis of heterocyclic compounds and in fragment-based drug discovery (FBDD).

Synthesis of Biologically Active Molecules

The oxime functional group is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors. The use of Oxyma in the synthesis of such compounds offers a robust and efficient method for constructing the necessary amide bonds. For instance, the synthesis of inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses and apoptosis, can be facilitated by Oxyma-mediated coupling reactions.

c-Jun N-terminal kinase (JNK) signaling pathway.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. These initial hits are then optimized and grown into more potent drug candidates. The chemical tractability of oxime-containing fragments makes them valuable starting points in FBDD campaigns.

Fragment-based drug discovery workflow.

Conclusion

The discovery and widespread adoption of this compound (Oxyma) represents a significant milestone in the pursuit of safer and more efficient chemical synthesis. As a non-explosive and highly effective coupling additive, Oxyma has not only enhanced the safety of peptide synthesis but has also provided chemists with a powerful tool to tackle challenging synthetic targets. Its applications continue to expand, from the routine synthesis of peptides to the development of novel therapeutics through fragment-based approaches. For researchers, scientists, and drug development professionals, a thorough understanding of Oxyma's properties, protocols, and potential is essential for advancing the frontiers of chemical and pharmaceutical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Ethyl Cyanoglyoxylate-2-Oxime (Oxyma): A Comprehensive Technical Guide

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a pivotal reagent in modern organic synthesis, particularly esteemed within peptide chemistry. This guide provides an in-depth examination of its core characteristics, experimental protocols, and applications for researchers, scientists, and professionals in drug development. Its prominence stems from its efficacy as a coupling additive that minimizes racemization and its superior safety profile as a non-explosive alternative to traditional benzotriazole-based reagents.[1][2][3]

Core Chemical and Physical Properties

This compound is typically a light yellow crystalline solid.[1][2] Its stability and solubility characteristics make it a versatile reagent in various reaction conditions. It is slightly soluble in solvents like DMSO and methanol.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated place at temperatures between +2°C and +8°C.[1][2][4]

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3849-21-6 | [1] |

| Molecular Formula | C5H6N2O3 | [1][4] |

| Molecular Weight | 142.11 g/mol | [1][4] |

| Appearance | Light yellow crystals or chunks | [1][2][5] |

| Melting Point | 130-132 °C | [1][2][4][6] |

| Boiling Point | ~259.65 °C (rough estimate) | [1][4] |

| Density | ~1.2 - 1.48 g/cm³ | [1][4][5][6] |

| Flash Point | 104.3 °C | [4][5][6] |

| Refractive Index | ~1.496 - 1.509 | [1][4][5][6] |

| pKa | 4.60 | |

| Storage Temperature | +2°C to +8°C | [1][2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[1][7] This nitrosation reaction yields the oxime with high purity and in good yield.[7]

Experimental Protocol: Preparation of Ethyl 2-oxime cyanoacetate [7]

-

Materials:

-

Ethyl cyanoacetate (1.0 kg, 8.84 mol)

-

Sodium nitrite (0.735 kg, 10.65 mol)

-

Glacial acetic acid (0.70 kg, 11.66 mol)

-

Water (0.80 L)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663)

-

Cyclohexane

-

-

Procedure:

-

A suspension of ethyl cyanoacetate and sodium nitrite is prepared in water.

-

Acetic acid is slowly added to the suspension while controlling the reaction temperature between 0-50°C.[7]

-

The temperature is then gradually raised to 23-27°C and the mixture is stirred for 1 hour.[7]

-

Reaction completion is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

-

Once the reaction is complete, the mixture is extracted multiple times with ethyl acetate.[7]

-

The combined organic layers are washed sequentially with a 10% sodium bicarbonate solution and saturated brine.[7]

-

The organic layer is dried over anhydrous sodium sulfate and filtered.[7]

-

The solvent is removed by distillation under reduced pressure at 40-45°C.[7]

-

The resulting solid is stirred with cyclohexane, filtered, and dried under vacuum to yield the final product.[7]

-

This protocol has been reported to produce this compound with a yield of 91.2% and a purity of 99.82% by HPLC.[7]

Caption: Synthesis workflow for this compound.

Applications in Peptide Synthesis

The primary and most significant application of this compound is as an additive in carbodiimide-mediated peptide bond formation.[1][3] It serves as a highly efficient, non-explosive alternative to reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2][3]

Mechanism of Action:

In peptide synthesis, a carbodiimide (B86325) (e.g., DCC, DIC, EDC) is used to activate the carboxylic acid of an N-protected amino acid.[3][8] This activation can lead to side reactions, most notably racemization of the chiral center. Oxyma mitigates this by intercepting the initial activated species to form an active O-acylisourea, which rapidly converts to a less reactive but still highly efficient oxime ester. This ester then reacts cleanly with the amine component of the next amino acid to form the desired peptide bond with minimal racemization.[1][3][8]

Caption: Role of Oxyma in carbodiimide-mediated peptide coupling.

The use of Oxyma in conjunction with carbodiimides like DIC has been shown to be superior in difficult coupling scenarios, improving the yield and purity of the desired peptide.[9] This makes the overall synthesis process more efficient and cost-effective.[9]

Other Applications

Beyond its primary role in peptide synthesis, this compound is a versatile intermediate for synthesizing other complex organic molecules.[1] It is used in the preparation of various heterocyclic compounds, including:

Its unique combination of functional groups makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[10]

Safety and Handling

While a key advantage of this compound is its non-explosive nature compared to HOBt and HOAt, it is still a hazardous chemical that requires careful handling.[1][3][11]

Safety Data Summary:

| Hazard Category | Information | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation. | [5][12] |

| Hazard Codes | Xn (Harmful), Xi (Irritant) | [1][6] |

| Risk Phrases | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [1][4][6] |

| Safety Phrases | S22: Do not breathe dust.S24/25: Avoid contact with skin and eyes.S36/37: Wear suitable protective clothing and gloves. | [4][6] |

| Personal Protective Equipment | Eyeshields, gloves, Type N95 (US) or Type P1 (EN143) respirator filter. | [5][6][13] |

-

Use in a well-ventilated area and avoid dust formation.[11][13]

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[5][13]

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly closed and store in a cool, dry place.[13]

Firefighting Measures: [13]

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

-

Wear self-contained breathing apparatus if necessary.[13]

Caption: Oxyma as a safer alternative to HOBt/HOAt.

Conclusion

This compound (Oxyma) is an invaluable tool for chemical and pharmaceutical research.[1] Its role as a highly efficient and safe coupling additive has streamlined both automated and manual peptide synthesis, offering high coupling rates with minimal racemization.[1][8] Furthermore, its utility as a synthetic intermediate opens avenues for the creation of diverse molecular architectures.[1][10] A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the laboratory and in the development of new therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3849-21-6 [chemicalbook.com]

- 3. This compound [en.highfine.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:3849-21-6 | Chemsrc [chemsrc.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of peptide chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted applications. It serves as a detailed resource for researchers and professionals, offering in-depth experimental protocols, comparative performance data, and a thorough examination of its mechanistic pathways. A key focus is its role as a superior, non-explosive alternative to traditional coupling additives like HOBt and HOAt, highlighting its impact on improving the safety and efficiency of amide bond formation.

Introduction

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate (B8463686) that has gained widespread recognition as a highly effective coupling additive in carbodiimide-mediated reactions.[1] Its primary function is to suppress racemization and other side reactions that can occur during the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules.[2] The increasing adoption of Oxyma in both academic and industrial laboratories can be attributed to its remarkable efficiency, which is often comparable or superior to that of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and its significantly improved safety profile over the potentially explosive benzotriazole-based reagents like 1-hydroxybenzotriazole (B26582) (HOBt).[1][2][3] This guide will delve into the technical details of Oxyma, providing the necessary information for its effective and safe implementation in research and development.

Chemical and Physical Properties

Oxyma is a white to light yellow crystalline solid with a molecular formula of C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol .[4][5] It is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[6] Its pronounced acidity, with a pKa of 4.60, is a key characteristic that underpins its function as a neutralizing agent in coupling reactions.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3849-21-6 | [8] |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| Appearance | White to light yellow crystalline solid or chunks | [4][9] |

| Melting Point | 130-132 °C | [9] |

| pKa | 4.60 | [7] |

| Solubility | Soluble in DMF and DCM | [6] |

| Storage Temperature | 2-8 °C | [8] |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral characteristics.

Table 2: Spectral Data of this compound

| Spectroscopy | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the oxime proton. | [10][11][12] |

| ¹³C NMR | Resonances for the carbonyl, cyano, oxime, and ethyl carbons. The oxime carbon typically appears in the 155-165 ppm range. | [13][14][15] |

| IR (Infrared) | Characteristic bands for O-H stretching (around 3418 cm⁻¹), C=N-OH bond (around 1643 cm⁻¹), C=O stretching, and C≡N stretching. | [16][17] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (142.11 g/mol ). | [13] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of ethyl cyanoacetate. Below are two detailed protocols for its preparation.

Experimental Protocol: Synthesis using Acetic Acid

This widely used method provides a high yield and purity of the final product.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Ethyl cyanoacetate (1.0 kg, 8.84 mol)

-

Sodium nitrite (0.735 kg, 10.65 mol)

-

Glacial acetic acid (0.70 kg, 11.66 mol)

-

Water (0.80 L)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.[9]

-

Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.[9]

-

Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.

-

Extract the reaction mixture with ethyl acetate (5 x 1.5 L).[9]

-

Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[9]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure at 40-45°C.[9]

-

Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield this compound.[9] This protocol typically yields a product with high purity (e.g., 99.82% by HPLC).[9]

Experimental Protocol: Alternative Synthesis using Phosphoric Acid/Hydrochloric Acid

An alternative method utilizes a two-stage acidic condition for the nitrosation reaction.[6]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite

-

Phosphoric acid

-

Hydrochloric acid

-

Water

-

Ethanol (B145695) or Ethyl acetate for recrystallization

Procedure:

-

Prepare a solution of sodium nitrite in water.

-

In a separate flask, prepare a solution of ethyl cyanoacetate in a mixture of phosphoric acid and hydrochloric acid.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction to stir for a specified time until completion.

-

The product is then isolated by filtration, washed with cold water, and recrystallized from ethanol or ethyl acetate.

Applications in Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis, where it significantly enhances reaction rates and minimizes racemization.[4]

Mechanism of Action in Peptide Coupling

In carbodiimide-mediated peptide coupling, the carboxylic acid is activated by a carbodiimide (B86325) (e.g., DIC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization of the amino acid. Oxyma intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone active ester. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond.[18]

Diagram 2: Mechanism of Oxyma in Peptide Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. This compound [en.highfine.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. This compound | 3849-21-6 [chemicalbook.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 16. researchgate.net [researchgate.net]

- 17. chegg.com [chegg.com]

- 18. benchchem.com [benchchem.com]

Ethyl Cyanoglyoxylate-2-Oxime: A Comprehensive Technical Guide for Biochemical Applications

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal biochemical reagent, primarily revolutionizing the field of peptide synthesis. Its intrinsic properties as a highly efficient and safer alternative to traditional coupling additives have cemented its role in the development of therapeutic peptides and other complex organic molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and established applications. A significant focus is placed on its mechanism of action in amide bond formation, supported by quantitative data that underscores its superiority in enhancing coupling efficiency and suppressing racemization. Detailed experimental protocols for its use in peptide synthesis and other organic transformations are provided, alongside crucial safety and handling information. While its application as a direct modulator in enzymatic assays or signaling pathways is not documented, its role as a critical building block in the synthesis of bioactive compounds is thoroughly explored.

Introduction

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate (B8463686) that has gained widespread recognition as a superior additive in carbodiimide-mediated coupling reactions.[1][2] Historically, reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) were the standards for minimizing side reactions and racemization during peptide synthesis. However, the inherent explosive nature of these benzotriazole-based compounds posed significant safety risks.[3] Oxyma offers a non-explosive and more stable alternative, delivering comparable or even superior performance in terms of reaction efficiency and preservation of stereochemical integrity.[3][4] This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the multifaceted role of this compound as a biochemical reagent.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its effective application and safe handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 3849-21-6 | [4] |

| Molecular Formula | C₅H₆N₂O₃ | [5] |

| Molecular Weight | 142.11 g/mol | [5] |

| Appearance | Light yellow to off-white crystalline solid or chunks | [5][6] |

| Melting Point | 130-132 °C | [5][7] |

| pKa | 4.60 | [8] |

| Solubility | Soluble in DMF, NMP, MeCN, DCM, and H₂O; partially soluble in toluene. | [1] |

| Storage | Store at +2°C to +8°C | [6] |

Spectroscopic Data:

-

¹H NMR: Spectral data for this compound can be found in various literature sources.[9][10]

-

¹³C NMR: The carbon spectrum provides confirmation of the molecule's structure.[11][12]

-

IR Spectroscopy: Infrared spectroscopy data reveals the presence of key functional groups.[5][11]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[13]

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding process.

Synthetic Pathway

The most common method for synthesizing this compound involves the nitrosation of ethyl cyanoacetate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[6][14]

Materials:

-

Ethyl cyanoacetate (1.0 kg, 8.84 mol)

-

Sodium nitrite (0.735 kg, 10.65 mol)

-

Glacial acetic acid (0.70 kg, 11.66 mol)

-

Water (0.80 L)

-

Ethyl acetate (B1210297)

-

10% Sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.

-

Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.

-

Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.

-

Extract the reaction mixture with ethyl acetate (5 x 1.5 L).

-

Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure at 40-45°C.

-

Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes.

-

Filter the solid and dry under vacuum at 40-45°C to yield this compound.

This procedure typically yields a high-purity product (e.g., 91.2% yield with 99.82% HPLC purity).[6]

Role in Peptide Synthesis

The primary and most significant role of this compound is as a coupling additive in peptide synthesis, where it excels in both efficiency and safety.

Mechanism of Action

In carbodiimide-mediated peptide coupling, the carboxylic acid of the N-protected amino acid is activated by a carbodiimide (B86325) (e.g., DIC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including racemization. Oxyma intercepts this unstable intermediate to form a more stable and highly reactive oxime ester. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired amide bond with minimal racemization.[1]

Quantitative Performance Data

Numerous studies have demonstrated the superior performance of Oxyma compared to traditional coupling additives.

Table 1: Comparison of Racemization Levels in Peptide Synthesis

| Coupling Method | Model Peptide | % DL Isomer (Racemization) | Reference |

| HOAt/DIPCDI | Z-Phg-Pro-NH₂ | 3.3 | [15] |

| HOBt/DIPCDI | Z-Phg-Pro-NH₂ | 9.3 | [15] |

| Oxyma/DIPCDI | Z-Phg-Pro-NH₂ | 1.0 | [15] |

| HOAt/DIPCDI | Z-Phe-Val-Pro-NH₂ | 2.1 | [15] |

| HOBt/DIPCDI | Z-Phe-Val-Pro-NH₂ | 8.9 | [15] |

| Oxyma/DIPCDI | Z-Phe-Val-Pro-NH₂ | 3.8 | [15] |

| HOAt/DIPCDI | H-Gly-Cys-Phe-NH₂ | 0.1 | [15] |

| HOBt/DIPCDI | H-Gly-Cys-Phe-NH₂ | 0.2 | [15] |

| Oxyma/DIPCDI | H-Gly-Cys-Phe-NH₂ | 0.1 | [15] |

Table 2: Comparison of Coupling Efficiency in the Synthesis of a Hindered Peptide

| Coupling Reagent Combination | Crude Pentapeptide Purity (%) | % des-Aib Byproduct | Reference |

| COMU (Oxyma-based) | 99.74 | 0.26 | [16] |

| HATU (HOAt-based) | Not Reported | 17 | [16] |

| HBTU (HOBt-based) | Not Reported | 53 | [16] |

Experimental Protocols

This protocol outlines a standard coupling cycle for Fmoc-based SPPS.

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), Oxyma (3-5 eq.), and DIC (3-5 eq.) in DMF. Allow to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin extensively with DMF, DCM, and DMF.

-

Repeat steps 2-6 for each amino acid in the sequence.

COMU is a uronium salt derivative of Oxyma that is highly effective in solution-phase synthesis.[5]

Procedure:

-

Dissolve the N-protected amino acid (1 eq.), the amino component (1 eq.), and a base (e.g., DIEA, 2 eq.) in DMF.

-

Add COMU (1.1 eq.) to the mixture at 0°C.

-

Stir the reaction at 0°C for 1 hour, then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with ethyl acetate and perform an aqueous workup (wash with 1N HCl, 1N NaHCO₃, and brine).

-

Dry the organic layer and concentrate to obtain the crude peptide, which can be further purified by chromatography.

Applications Beyond Peptide Synthesis

While peptide synthesis is its primary application, the reactivity of this compound and its derivatives extends to other areas of organic synthesis.

Synthesis of Heterocyclic Compounds and Other Bioactive Molecules

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[4] For instance, it is used in the preparation of ethyl 5-amino-2-methyloxazole-4-carboxylate and ethyl 4-amino-5-imidazolecarboxylate.[4] Its use in the synthesis of α-ketoamide derivatives has also been reported, demonstrating its utility in constructing complex molecular scaffolds.[11]

Ester Synthesis

Similar to its role in amide bond formation, Oxyma can be employed as an additive in carbodiimide-mediated esterification reactions.

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DMF.

-

Cool the mixture to 0°C and add DIC (1.0 eq.).

-

Add the alcohol (1.0-1.2 eq.).

-

Stir at 0°C for 1 hour, then at room temperature overnight.

-

Perform an aqueous workup and purify the crude product by column chromatography.

Role in Enzymatic Assays and Cell Signaling

Despite its classification as a biochemical reagent, a comprehensive search of the scientific literature did not yield any studies where this compound is directly used as a modulator (inhibitor or activator) in enzymatic assays or to directly influence cell signaling pathways. Its biochemical relevance is primarily derived from its crucial role in the synthesis of peptides and other bioactive molecules that are subsequently used in biological studies.

Safety and Handling

This compound is considered a safer alternative to benzotriazole-based reagents, but appropriate safety precautions are still necessary.

-

Hazard Classification: It is classified as harmful and an irritant.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[2]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.[2]

-

Storage: Store in a cool, dry place between +2°C and +8°C.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

A key advantage of Oxyma is its superior thermal stability compared to HOBt and HOAt, significantly reducing the risk of explosion.[3]

Conclusion

This compound (Oxyma) has firmly established itself as an indispensable tool in modern biochemical and pharmaceutical research. Its primary role as a non-explosive, highly efficient coupling additive in peptide synthesis has addressed significant safety concerns while often improving reaction outcomes in terms of yield and stereochemical purity. This guide has provided a detailed overview of its chemical properties, synthesis, and a wealth of quantitative data and experimental protocols that highlight its advantages. While its direct application in modulating biological processes such as enzymatic activity or cell signaling remains an unexplored area, its contribution to the synthesis of complex bioactive molecules is undeniable. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is essential for the safe and efficient production of the next generation of peptide-based therapeutics and other important organic compounds.

References

- 1. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 2. This compound [en.highfine.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 3849-21-6 [chemicalbook.com]

- 6. This compound | CAS#:3849-21-6 | Chemsrc [chemsrc.com]

- 7. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Oxime Derivatives: A Technical Guide for Drug Discovery and Development

December 22, 2025

Abstract

Oxime derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities, positioning them as promising candidates in the fields of medicine and agriculture. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, and insecticidal properties of oxime derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, relevant signaling pathways, quantitative activity data, and detailed experimental protocols for their synthesis and evaluation.

Introduction

The oxime functional group (C=N-OH) imparts unique chemical properties to organic molecules, including the ability to act as hydrogen bond donors and acceptors, which can lead to significant interactions with biological targets.[1] The modification of a carbonyl group to an oxime can enhance the biological activity of a parent compound.[2] This has led to the extensive investigation of oxime derivatives for various therapeutic and practical applications. This guide will delve into the core biological activities of this compound class, presenting key data and methodologies to facilitate further research and development.

Anticancer Activity

Oxime derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation.[3]

Mechanism of Action and Signaling Pathways

A primary mechanism of the anticancer activity of many oxime derivatives is the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[3] These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[3] Indirubin-3'-oxime and its derivatives are particularly well-studied in this regard.[4]

For instance, 6-bromoindirubin-3′-oxime has been shown to suppress the proliferation, invasion, and migration of ovarian cancer cells by downregulating the expression of cyclin D1 and MMP9.[4] Some indirubin (B1684374) derivatives also suppress the RET signaling pathway by reducing the phosphorylation of RET kinase and downstream effectors like Shc and ERK1/2.[5]

The following diagram illustrates a simplified signaling pathway affected by certain anticancer oxime derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various oxime derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-bromoindirubin-3′-oxime | HepG2 | 0.62 | [4] |

| Indirubin-3'-oxime Derivative 41 | HepG2 | 1.7 | [4] |

| Indirubin-3'-oxime Derivative 42 | HepG2 | 1.3 | [4] |

| Indirubin-3'-oxime Derivative 43 | HepG2 | 1.6 | [4] |

| Indirubin-3'-oxime Derivative 55 | Abl1 leukemia cells | 0.87 | [4] |

| Indirubin-3'-oxime Derivative 55 | T315I mutant Abl1 leukemia cells | 9.4 | [4] |

| 5'-nitro-indirubinoxime | Various human cancer cells | 1 - 12 | [6] |

| 5'-fluoro-indirubinoxime | Various human cancer cells | 1 - 12 | [6] |

| 5'-trimethylacetamino-indirubinoxime | Various human cancer cells | 1 - 12 | [6] |

| Indirubin-3′-oxime | KB (human oral epidermoid) | 2.51 µg/ml | [7] |

| Indirubin-3′-oxime | LU-1 (human lung cancer) | 3.52 µg/ml | [7] |

Antimicrobial Activity

Oxime derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Antibacterial Activity

Certain oxime derivatives exhibit potent antibacterial properties. For example, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime has demonstrated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 µg/mL.[8] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key component of the fatty acid synthesis pathway in bacteria.[8]

Antifungal Activity

Several classes of oxime derivatives have been identified as potent antifungal agents.[9] Oxime derivatives of the sordarin (B1681957) aglycone are effective against Candida albicans and Candida glabrata, with MIC values as low as 0.06 µg/mL.[9] Another study found that cinnamaldehyde (B126680) oxime esters displayed significant antifungal activity against various plant pathogenic fungi.[10]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected oxime derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli | 3.13 - 6.25 | [8] |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Pseudomonas aeruginosa | 3.13 - 6.25 | [8] |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Bacillus subtilis | 3.13 - 6.25 | [8] |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Staphylococcus aureus | 3.13 - 6.25 | [8] |

| Sordarin aglycone oxime derivative | Candida albicans | 0.06 | [9] |

| Sordarin aglycone oxime derivative | Candida glabrata | 0.06 | [9] |

| Cinnamaldehyde oxime ester (II-18) | Rhizoctonia solani | 4.62 (EC50) | [10] |

| Cinnamaldehyde oxime ester (II-19) | Rhizoctonia solani | 4.19 (EC50) | [10] |

| Cinnamaldehyde oxime ester (II-18) | Gaeumannomyces graminis | 3.49 (EC50) | [10] |

| Cinnamaldehyde oxime ester (II-19) | Gaeumannomyces graminis | 3.28 (EC50) | [10] |

Antiviral Activity

The antiviral potential of oxime derivatives has been explored, with promising results against certain viruses. Pyrazole (B372694) derivatives containing an oxime moiety have demonstrated notable activity against the Tobacco Mosaic Virus (TMV).[11][12] Some of these compounds exhibited inactivation effects comparable to the commercial antiviral agent Ningnanmycin, with EC50 values around 58.7 to 65.3 µg/mL.[12]

Insecticidal and Larvicidal Activity